molecular formula C26H20N4 B14353687 2,2'-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) CAS No. 91452-87-8

2,2'-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole)

Katalognummer: B14353687
CAS-Nummer: 91452-87-8
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: WDQHPVTYIONEAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are essential components of DNA and RNA. This particular compound features a benzimidazole core with a naphthalene moiety, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 2,6-naphthalenedicarboxylic acid under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and heating to temperatures around 150-200°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction times. The use of metal catalysts, such as palladium or platinum, can facilitate the cyclization process and improve the overall efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and RNA, interfering with their replication and transcription processes. This binding can inhibit the growth of microorganisms and cancer cells. The compound may also interact with enzymes and proteins, disrupting their normal functions and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- is unique due to the presence of the naphthalene moiety, which enhances its chemical stability and biological activity. This structural feature allows it to interact more effectively with biological targets and makes it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

91452-87-8

Molekularformel

C26H20N4

Molekulargewicht

388.5 g/mol

IUPAC-Name

6-methyl-2-[6-(6-methyl-1H-benzimidazol-2-yl)naphthalen-2-yl]-1H-benzimidazole

InChI

InChI=1S/C26H20N4/c1-15-3-9-21-23(11-15)29-25(27-21)19-7-5-18-14-20(8-6-17(18)13-19)26-28-22-10-4-16(2)12-24(22)30-26/h3-14H,1-2H3,(H,27,29)(H,28,30)

InChI-Schlüssel

WDQHPVTYIONEAC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C=C3)C=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.